molecular formula C14H17ClN2O3 B13834959 Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride CAS No. 30533-86-9

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride

Katalognummer: B13834959
CAS-Nummer: 30533-86-9
Molekulargewicht: 296.75 g/mol
InChI-Schlüssel: NNOVXNYXSFMQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an amino group, and a propynyloxybenzoyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-amino-2-(2-propynyloxy)benzoic acid with morpholine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, hydrochloride
  • Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, sulfate
  • Morpholine, 4-(5-amino-2-(2-propynyloxy)benzoyl)-, nitrate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

Eigenschaften

CAS-Nummer

30533-86-9

Molekularformel

C14H17ClN2O3

Molekulargewicht

296.75 g/mol

IUPAC-Name

(5-amino-2-prop-2-ynoxyphenyl)-morpholin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C14H16N2O3.ClH/c1-2-7-19-13-4-3-11(15)10-12(13)14(17)16-5-8-18-9-6-16;/h1,3-4,10H,5-9,15H2;1H

InChI-Schlüssel

NNOVXNYXSFMQEI-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.